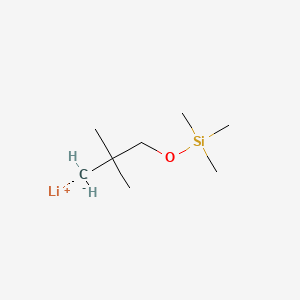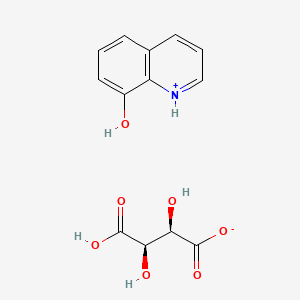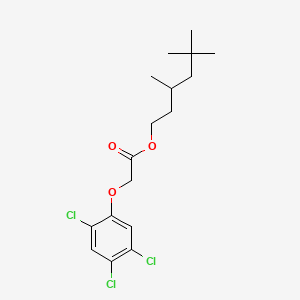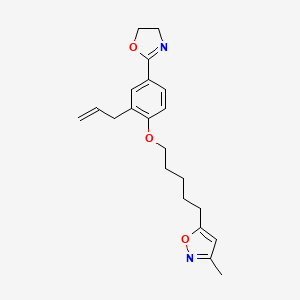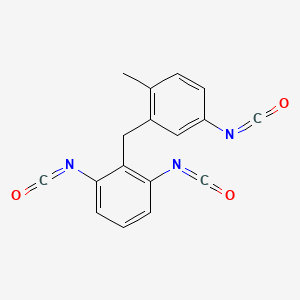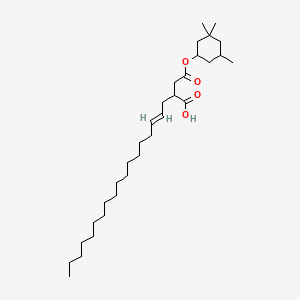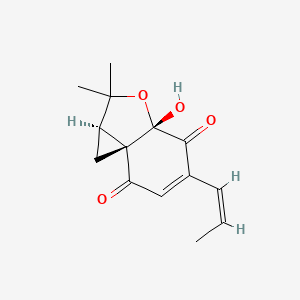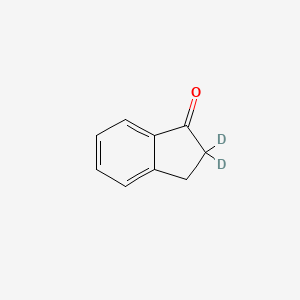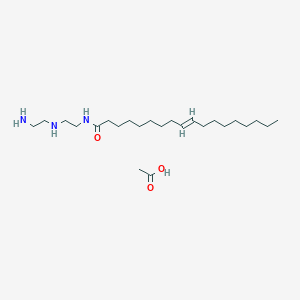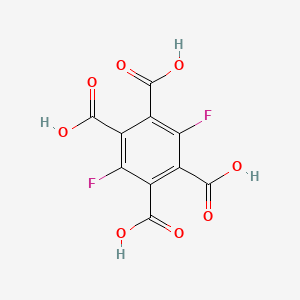
1,2,4,5-Benzenetetracarboxylic acid, 3,6-difluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4,5-Benzenetetracarboxylic acid, 3,6-difluoro- is a chemical compound with the molecular formula C10H4F2O8. It is a derivative of 1,2,4,5-benzenetetracarboxylic acid, where two hydrogen atoms are replaced by fluorine atoms at the 3 and 6 positions. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,5-benzenetetracarboxylic acid, 3,6-difluoro- typically involves the fluorination of 1,2,4,5-benzenetetracarboxylic acid. One common method is the direct fluorination using fluorine gas in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective fluorination at the 3 and 6 positions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as the use of fluorinating agents like sulfur tetrafluoride (SF4) or xenon difluoride (XeF2). These methods allow for higher yields and better control over the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1,2,4,5-Benzenetetracarboxylic acid, 3,6-difluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
1,2,4,5-Benzenetetracarboxylic acid, 3,6-difluoro- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Biology: The compound can be used to study enzyme interactions and protein binding due to its unique structure.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or in the development of new pharmaceuticals.
Industry: It is used in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,2,4,5-benzenetetracarboxylic acid, 3,6-difluoro- involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes and proteins. This makes it a valuable tool in studying molecular pathways and biological processes.
Comparison with Similar Compounds
Similar Compounds
1,2,4,5-Benzenetetracarboxylic acid: The parent compound without fluorine atoms.
1,2,4,5-Benzenetricarboxylic acid: A similar compound with one less carboxylic acid group.
3,6-Difluorophthalic acid: A related compound with fluorine atoms at the 3 and 6 positions but fewer carboxylic acid groups.
Uniqueness
1,2,4,5-Benzenetetracarboxylic acid, 3,6-difluoro- is unique due to the presence of both fluorine atoms and multiple carboxylic acid groups. This combination provides distinct chemical properties, making it highly versatile for various applications in research and industry.
Properties
CAS No. |
10311-26-9 |
|---|---|
Molecular Formula |
C10H4F2O8 |
Molecular Weight |
290.13 g/mol |
IUPAC Name |
3,6-difluorobenzene-1,2,4,5-tetracarboxylic acid |
InChI |
InChI=1S/C10H4F2O8/c11-5-1(7(13)14)2(8(15)16)6(12)4(10(19)20)3(5)9(17)18/h(H,13,14)(H,15,16)(H,17,18)(H,19,20) |
InChI Key |
QIEYXOPLDWVXDS-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)C(=O)O)C(=O)O)F)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol;2-piperazin-1-ylethanamine](/img/structure/B12677195.png)

